![molecular formula C19H18ClN3O2S B2714752 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone CAS No. 897471-31-7](/img/structure/B2714752.png)
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as benzothiazole derivatives, have been synthesized in various studies . For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antifungal Applications
- A compound from the 1,2,4-triazole class, similar to 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, was synthesized and characterized, demonstrating potential as an antifungal agent. Its solubility in different solvents and pharmacologically relevant physicochemical properties were investigated, revealing insights into its potential biological interactions and drug delivery pathways (Volkova, Levshin, & Perlovich, 2020).
Anti-inflammatory and Analgesic Properties
- Research on derivatives of a similar structure indicated significant anti-inflammatory and analgesic activities. These derivatives were tested for their efficacy without causing gastric lesions, suggesting their potential in medical applications (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004).
Allosteric Enhancers of A1 Adenosine Receptor
- A series of thiophene derivatives, closely related to the target compound, were synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. These compounds showed promise in binding and functional cAMP studies, indicating their relevance in the development of new therapeutic agents (Romagnoli et al., 2008).
Antimicrobial Activity
- Studies on thiazolo[4,3-b][1,3,4]thiadiazoles, which have a similar structure, demonstrated antimicrobial properties. These compounds were synthesized and evaluated for their effectiveness against various bacteria and fungi, highlighting their potential as antimicrobial agents (Hamama, Ibrahim, Raoof, & Zoorob, 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Compounds with similar structures have been shown to inhibit the activity of cox enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone likely affects the arachidonic acid pathway . This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes, which are involved in inflammation and pain. The compound’s potential inhibition of COX enzymes would disrupt this pathway, leading to a decrease in the production of these inflammatory mediators .
Result of Action
The result of the action of this compound is likely a reduction in inflammation and pain, due to its potential inhibition of COX enzymes and subsequent decrease in prostaglandin production . .
properties
IUPAC Name |
1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2S/c20-14-6-7-16-17(12-14)26-19(21-16)23-10-8-22(9-11-23)18(24)13-25-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPMFDWNRMFPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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